

Bronopol-d4 CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Bronopol-d4*

Cat. No.: *B12399338*

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In-Depth Technical Guide to Bronopol-d4

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical identifiers, experimental protocols, and logical workflows associated with **Bronopol-d4**.

Core Chemical Data of Bronopol-d4

Bronopol-d4 is the deuterated form of Bronopol, an antimicrobial agent. The deuteration is typically at the 1 and 3 positions of the propanediol backbone. It is important to note that a specific CAS number for **Bronopol-d4** is not consistently available; the CAS number for the parent compound, Bronopol (52-51-7), is frequently used.^[1]

Chemical Identifiers

A summary of the key chemical identifiers for **Bronopol-d4** is presented in the table below for easy reference and comparison.

Identifier	Value	Source
CAS Number	52-51-7 (for parent compound)	[1]
Chemical Formula	C ₃ H ₂ D ₄ BrNO ₄	[1]
Molecular Weight	204.01 g/mol	[1][2]
IUPAC Name	2-bromo-2-nitropropane-1,1,3,3-d ₄ -1,3-diol	[1]
Synonyms	2-Bromo-2-nitro-1,3-propanediol-d ₄ , BNPD-d ₄	[3]
Canonical SMILES	C(C(C(O)[2H])([2H])Br)(--INVALID-LINK--[O-])(O[2H])	
InChI Key	LVDKZNITIUWNER-WJOKJDDISA-N	
Appearance	White to off-white solid	[1]

Experimental Protocols

This section details the methodologies for the synthesis of Bronopol, which can be adapted for its deuterated analog, and for investigating its antibacterial mechanism of action.

Synthesis of Bronopol

The synthesis of Bronopol is typically a one-step process involving the reaction of nitromethane with formaldehyde, followed by bromination.[4][5] The following protocol is based on methodologies described in synthesis patents and can be adapted for the preparation of **Bronopol-d₄** by using deuterated formaldehyde and nitromethane.

Materials:

- Nitromethane
- Formaldehyde solution (37%)
- Sodium hydroxide (NaOH) solution

- Bromine (Br₂)
- Sodium bromide solution (5-7%) as a solvent
- Sodium bisulfite solution (30%)
- Reaction vessel with temperature control and stirring
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a reaction vessel, combine the formaldehyde solution and the sodium bromide solution. Add the nitromethane to this mixture.
- **Base Addition:** Cool the mixture to a temperature between 0-20°C. Slowly add the sodium hydroxide solution over a period of 60-80 minutes while maintaining the temperature.
- **Bromination:** After the addition of the base, and a brief incubation period, slowly add bromine to the reaction mixture. The reaction is complete when the color of the solution turns colorless.
- **Quenching:** Adjust the content of bromic acid in the reaction product to below 10 ppm using a sodium bisulfite solution to obtain the crude product.
- **Purification:** The crude product is then purified by vacuum distillation.
- **Isolation:** The final product is obtained by centrifugation and drying of the distilled product.

Investigation of Antibacterial Mechanism of Action

Bronopol's antibacterial activity stems from its ability to oxidize essential thiol groups within bacterial cells, particularly under aerobic conditions.^{[6][7][8]} This leads to the formation of reactive oxygen species and the inhibition of cellular respiration.

Minimal Inhibitory Concentration (MIC) Assay:

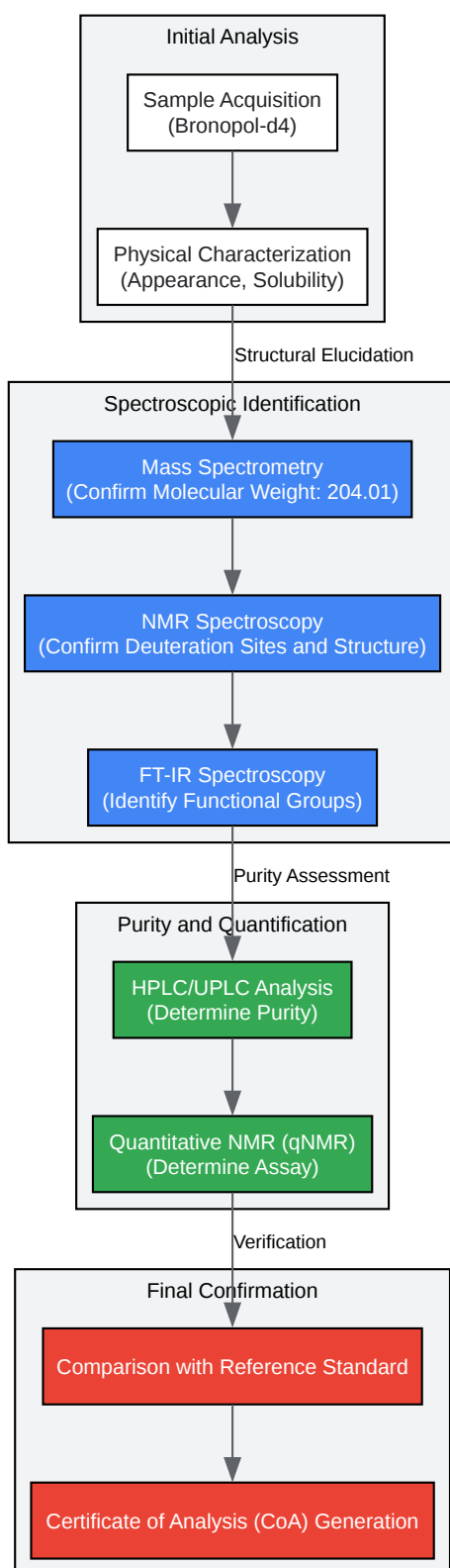
- **Preparation of Bacterial Culture:** A standardized inoculum of the target bacterium (e.g., *Escherichia coli*) is prepared in a suitable growth medium.
- **Serial Dilutions:** A series of twofold dilutions of Bronopol are prepared in the growth medium in a microtiter plate.
- **Inoculation:** Each well is inoculated with the bacterial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **Determination of MIC:** The MIC is determined as the lowest concentration of Bronopol that completely inhibits visible growth of the bacterium.

Thiol Oxidation Assay:

- **Reaction Mixture:** Prepare a reaction mixture containing a thiol-containing compound (e.g., cysteine or glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
- **Addition of Bronopol:** Add Bronopol to the reaction mixture to initiate the reaction.
- **Monitoring:** The oxidation of the thiol can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength, or by using a thiol-specific fluorescent probe.
- **Analysis:** The rate of thiol oxidation can be calculated from the change in absorbance or fluorescence over time. The reaction products can be further analyzed using techniques such as HPLC or mass spectrometry.

Logical Workflow: Identification and Characterization of Bronopol-d4

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a **Bronopol-d4** sample.



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Caption: Workflow for the Identification and Characterization of **Bronopol-d4**.

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